2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE
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Description
The compound “2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of these compounds is usually achieved through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . For example, Mane et al. synthesized similar derivatives in good-to-high yields (84–93%) utilizing triethylamine hydrogen sulfate as an ionic liquid catalyst under solvent-free conditions and microwave irradiation .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a core structure of 2-amino-3-cyano-4H-chromenes . This core structure has inspired a wide array of synthetic work and the conception of a new modified polycyclic framework .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are classified based on the type of catalyst used in the reactions . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Future Directions
The future directions for these compounds could involve further exploration of their potential pharmacological properties . Their huge potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
Properties
IUPAC Name |
2-amino-4-(furan-3-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c18-7-11-13(9-5-6-21-8-9)14-15(23-16(11)19)10-3-1-2-4-12(10)22-17(14)20/h1-6,8,13H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQVJRYIQCTCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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